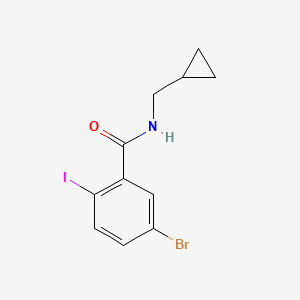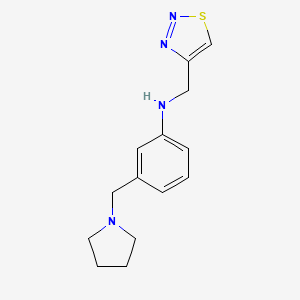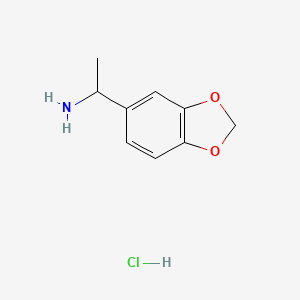
5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide
Vue d'ensemble
Description
5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide, also known as 5-Bromo-N-CPMI, is an organic compound composed of a benzamide core with a bromine atom, a cyclopropylmethyl group and an iodide atom. It is a versatile compound with a wide range of applications in scientific research.
Applications De Recherche Scientifique
Synthesis of Nitrogen-Containing Heterocyclic Compounds
5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide has been identified as a key synthon in the design and synthesis of various nitrogen-containing heterocyclic compounds. This includes the synthesis of novel 1-(2-aryl-1H-indol-7-yl)ethanones and 2-aryl-1H-indole-7-carboxamides, achieved through palladium-catalyzed cross-coupling and heteroannulation processes (Mmonwa & Mphahlele, 2016).
Development of PET Radioligands
Research has explored the use of this compound derivatives as PET radioligands, specifically for imaging dopamine D2 receptors. This application highlights its potential in neuroimaging and the study of neuropsychiatric disorders (Airaksinen et al., 2008).
Antidopaminergic Properties
The compound has been studied for its antidopaminergic properties, particularly in the development of potential antipsychotic agents. This research provides insights into the molecular design of dopamine D-2 receptor inhibitors, contributing to advancements in psychiatric medication (Högberg et al., 1990).
Gene-Directed Enzyme Prodrug Therapy
This compound analogues have been evaluated as candidate prodrugs for gene-directed enzyme prodrug therapy (GDEPT) in cancer treatment. This research is crucial for developing more targeted and efficient cancer therapies (Friedlos et al., 1997).
Molecular Imaging in Melanoma
The compound has been synthesized and used for molecular imaging in malignant melanoma, contributing to improved diagnosis and potentially aiding in the development of targeted treatments (Brandau et al., 1993).
Propriétés
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-2-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrINO/c12-8-3-4-10(13)9(5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEILVPPPKUIJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC(=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea](/img/structure/B1438793.png)


![3-[(3-Amino-4-fluorophenyl)formamido]propanamide](/img/structure/B1438797.png)

![1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one](/img/structure/B1438800.png)

![N-[(4-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438805.png)






